molecular formula C9H11BrO B2371470 2-(Bromomethyl)-4-methylanisole CAS No. 911060-76-9

2-(Bromomethyl)-4-methylanisole

Cat. No.: B2371470
CAS No.: 911060-76-9
M. Wt: 215.09
InChI Key: VAAPGXBSLVSRKQ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-methylanisole is an organic compound with the molecular formula C9H11BrO It is a derivative of anisole, where the methoxy group is substituted at the para position with a bromomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4-methylanisole typically involves the bromination of 4-methylanisole. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of safer and more sustainable brominating agents, such as bromine in the presence of a catalyst, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-4-methylanisole undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.

    Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

    Nucleophilic Substitution: Azides, thiols, ethers.

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Methyl derivatives.

Scientific Research Applications

2-(Bromomethyl)-4-methylanisole finds applications in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.

    Medicine: Potential use in the development of new therapeutic agents due to its ability to form bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-methylanisole primarily involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive, allowing it to participate in various substitution reactions.

Comparison with Similar Compounds

  • 2-(Chloromethyl)-4-methylanisole
  • 2-(Iodomethyl)-4-methylanisole
  • 4-Methylanisole

Comparison:

Properties

IUPAC Name

2-(bromomethyl)-1-methoxy-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-7-3-4-9(11-2)8(5-7)6-10/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAPGXBSLVSRKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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